Hexadecane
Overview
Description
5-Fluoro-2’-Deoxyuridine-5’-Monophosphate is a molecule formed in vivo from 5-fluorouracil and 5-fluorodeoxyuridine . It is known for its role as a suicide inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis . This compound is widely used in cancer treatment due to its ability to inhibit the proliferation of rapidly growing tumors .
Mechanism of Action
Target of Action
Hexadecane, a hydrophobic compound, primarily targets microbial cells . These cells interact with this compound and are responsible for its degradation .
Mode of Action
The interaction between this compound and microbial cells involves several stages . Initially, the bacterial cells interact with the hydrophobic substrate, which includes changes in the cell surface and conformational changes occurring at contact between the cell and the insoluble substrate . The molecular basics of the degradation of hydrophobic compounds at each stage of the cell–substrate interaction include the synthesis of dispersing components, dispersion of the water-insoluble substrate, sorption of the hydrophobic compound by the cell, and its storage . This process also involves the transcription regulation of the genes involved either directly in biodegradation or in the processes associated with growth on hydrophobic substrates .
Biochemical Pathways
The degradation of this compound by bacteria involves the synthesis of surfactants . These surfactants, diverse in their structure, are synthesized during the degradation of hydrophobic compounds . The presence of this compound has been found to exert a positive effect on the degradation of other compounds, such as phenol, by certain bacteria .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of the compound by microbial cells . This degradation process results in the production of intermediate compounds . For instance, the biodegradation of n-hexadecane by bacteria has been found to produce n-tridecane-1-ol, 2-hexadecanol, n-hexadecanoic acid, and 1-hexadecanol as intermediates .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of surfactants can improve the biodegradation of n-hexadecane . Additionally, the volume of the bacterial consortium used can significantly increase the biodegradation of n-hexadecane . Environmental pollution caused by oil refinery products and oil components can also affect the degradation process .
Biochemical Analysis
Biochemical Properties
Hexadecane interacts with bacterial cells, leading to conformational changes at the contact between the cell and the insoluble substrate . The degradation of this compound involves the synthesis of dispersing components, dispersion of the water-insoluble substrate, sorption of the hydrophobic compound by the cell and its storage . Proteomic analysis revealed that this compound degradation was accompanied by elevated expression of the proteins involved in fatty acid metabolism, gluconeogenesis, and protection against oxidative stress .
Cellular Effects
This compound affects microbial populations that inhabit waste oil-polluted areas . Changes in microbial ecology have been interpreted based on taxonomy and functional genetics and on functional criteria such as urease and dehydrogenase activities in soil samples exposed to crude oil, diesel oil, n-hexadecane, and polyaromatic hydrocarbons .
Molecular Mechanism
The molecular basics of the degradation of this compound involve transcription regulation of the genes involved either directly in biodegradation or in the processes associated with growth on hydrophobic substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation of this compound by bacteria produces n-tridecane-1-ol, 2-hexadecanol, n-hexadecanoic acid, and 1-hexadecanol as intermediates .
Metabolic Pathways
This compound is involved in the metabolic pathways of hydrophobic compounds . The degradation process involves the synthesis of surfactants in the course of the degradation of hydrophobic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoro-2’-Deoxyuridine-5’-Monophosphate can be synthesized through the bioactivation of 5-fluorouracil . The process involves a series of enzymatic reactions that convert 5-fluorouracil into its active form, 5-Fluoro-2’-Deoxyuridine-5’-Monophosphate . The synthetic route typically involves the use of enzymes that are also involved in the bioactivation of uracil .
Industrial Production Methods: Industrial production of 5-Fluoro-2’-Deoxyuridine-5’-Monophosphate involves the large-scale synthesis of 5-fluorouracil, followed by its enzymatic conversion to the active compound . The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2’-Deoxyuridine-5’-Monophosphate primarily undergoes substitution reactions . It acts as a substrate for thymidylate synthase, leading to the formation of a covalent complex that inhibits the enzyme .
Common Reagents and Conditions: The bioactivation of 5-fluorouracil to 5-Fluoro-2’-Deoxyuridine-5’-Monophosphate involves the use of enzymes such as thymidine phosphorylase and thymidine kinase . These reactions typically occur under physiological conditions .
Major Products Formed: The major product formed from the reaction of 5-Fluoro-2’-Deoxyuridine-5’-Monophosphate with thymidylate synthase is a covalent complex that inhibits the enzyme . This inhibition leads to the disruption of DNA synthesis and cell proliferation .
Scientific Research Applications
5-Fluoro-2’-Deoxyuridine-5’-Monophosphate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of enzyme inhibition and DNA synthesis . In biology, it is used to investigate the effects of thymidylate synthase inhibition on cell proliferation . In medicine, it is used as a chemotherapeutic agent for the treatment of cancer . In industry, it is used in the production of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
Similar Compounds:
- 5-Fluorouracil
- 5-Fluorodeoxyuridine
- Floxuridine
Uniqueness: 5-Fluoro-2’-Deoxyuridine-5’-Monophosphate is unique in its ability to form a covalent complex with thymidylate synthase, leading to irreversible inhibition of the enzyme . This property makes it a potent chemotherapeutic agent for the treatment of cancer .
Properties
IUPAC Name |
hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYPVUWAIABOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
Record name | N-HEXADECANE | |
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Record name | hexadecane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027195 | |
Record name | Hexadecane | |
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Molecular Weight |
226.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-hexadecane is a colorless liquid. (NTP, 1992), Liquid, Clear liquid; Melting point equals 18 degrees C; [HSDB] | |
Record name | N-HEXADECANE | |
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Record name | Hexadecane | |
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Boiling Point |
549 °F at 760 mmHg (NTP, 1992), boiling point equals 549 °F, 286.9 °C, 286.00 to 287.00 °C. @ 760.00 mm Hg | |
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Record name | Hexadecane | |
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Flash Point |
275 °F (NTP, 1992), Flash point equals 275 °F, >212 °F (>100 °C), 135 °C (275 °F) - closed cup | |
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Record name | Hexadecane | |
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Solubility |
In water, 2.1X10-5 mg/L at 25 °C, Solubility sea water: 0.00004 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol; soluble/miscible in ether, carbon tetrachloride, 9e-07 mg/mL at 25 °C | |
Record name | n-Hexadecane | |
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Record name | Hexadecane | |
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Density |
0.77331 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7701 g/cu cm at 25 °C | |
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Vapor Density |
7.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.8 (Air = 1) | |
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Record name | n-Hexadecane | |
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Vapor Pressure |
0.00143 [mmHg], 0.00149 mm Hg at 25 °C | |
Record name | Hexadecane | |
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Color/Form |
Colorless liquid, Leaflets from acetone | |
CAS No. |
544-76-3 | |
Record name | N-HEXADECANE | |
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Melting Point |
64.7 °F (NTP, 1992), 18.18 °C, 18.17 °C | |
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Q1: What is the molecular formula and weight of hexadecane?
A1: this compound has the molecular formula C16H34 and a molecular weight of 226.44 g/mol.
Q2: What spectroscopic techniques are helpful for characterizing this compound?
A2: Several spectroscopic techniques can be used to characterize this compound, including:
- Gas chromatography/mass spectrometry (GC/MS): This technique is useful for identifying and quantifying this compound in complex mixtures, such as wastewater [] and environmental samples [].
- Fourier transform infrared spectrophotometer (FT-IR): This technique can be used to identify the functional groups present in this compound and confirm its chemical stability in composites [].
- Raman and infrared spectroscopy: These techniques help study the structural changes in this compound under high pressure, revealing information about phase transitions, molecular distortions, and interchain interactions [].
Q3: How does the melting behavior of this compound differ when incorporated into different host lattices?
A3: this compound exhibits varying melting behaviors depending on the host lattice structure. For example, the urea-hexadecane inclusion compound melts incongruently, resulting in solid urea and liquid this compound. Conversely, the perhydrotriphenylene (PHTP)-hexadecane inclusion compound demonstrates congruent melting, forming a liquid directly. This difference arises from the relative stability of the host lattice at the melting point [].
Q4: What makes this compound a suitable material for phase change materials (PCMs) in thermal storage applications?
A4: this compound is a promising organic PCM for thermal storage applications due to its desirable characteristics:
- Stable against phase separation: It resists separating from the supporting material, ensuring consistent performance [].
- Suitable melting point: Its melting point falls within the comfortable temperature range for buildings, making it ideal for thermal regulation in construction materials [, ].
- High latent heat: this compound possesses a high latent heat of melting and freezing, enabling efficient energy storage and release [].
Q5: How does the presence of this compound affect the properties of polymer nanocapsules during crystallization and melting transitions?
A5: Encapsulating this compound droplets within polystyrene nanocapsules leads to:
- Lowered transition temperatures: Both freezing and melting temperatures of this compound are reduced, attributed to the nucleation of the phase change at the oil/polymer/water interface [].
- Supercooling: this compound droplets within nanocapsules exhibit significant supercooling (around 14 K) during the initial cooling cycle [].
- Melting point depression: The melting points of encapsulated this compound droplets are observed to be 1-2 K lower than the bulk transition temperatures, linked to the capsules' surface/volume ratio [].
Q6: How do different microorganisms degrade this compound?
A6: Various microorganisms demonstrate the capability to degrade this compound:
- Candida tropicalis: This yeast species partitions this compound to its cell surface, a crucial step in utilizing water-insoluble substrates [].
- Acinetobacter radioresistens: This bacterium produces an extracellular lipase that preferentially adsorbs to the this compound-water interface, facilitating degradation [].
- Gordonia sp. LAM0048: This bacterium exhibits high tolerance to this compound concentrations, degrading it efficiently as its sole carbon source [].
- Pseudomonas aeruginosa: This bacterium degrades this compound more efficiently in the presence of its self-produced rhamnolipid biosurfactant, which aids in hydrocarbon solubilization and cellular attachment to the hydrocarbon-water interface [].
- Marinobacter hydrocarbonoclasticus sp 17: This marine bacterium adapts its protein expression to utilize this compound as a carbon source, highlighting the complex cellular mechanisms involved in hydrocarbon degradation [].
Q7: How does the biodegradability of the NAPL influence the biodegradation of other compounds present within it?
A7: The biodegradability of a NAPL significantly impacts the degradation of its minor constituents. For instance, phenanthrene degradation is faster in the presence of biodegradable NAPLs like HMN compared to recalcitrant NAPLs like this compound. This difference is attributed to microbial competition for resources such as nitrogen, phosphorus, and oxygen [, ].
Q8: What factors influence the biodegradation of this compound in the environment?
A8: Several factors impact this compound biodegradation rates, including:
- Microbial community composition: The presence of specific hydrocarbon-degrading microorganisms significantly influences the degradation rate [, , , , , ].
- Nutrient availability: Adequate nitrogen and phosphorus levels are crucial for microbial growth and efficient this compound degradation [].
- Oxygen availability: Aerobic conditions are generally required for effective this compound degradation by many microorganisms [].
- Presence of surfactants: Surfactants can either enhance or inhibit this compound biodegradation depending on their concentration and the specific mechanisms involved. Low concentrations may increase bioavailability, while high concentrations can be inhibitory [].
- Environmental conditions: Factors like temperature, pH, and salinity can impact microbial activity and, consequently, this compound degradation rates [].
Q9: What is the role of aging in the environmental fate of pyrene in the presence of different NAPLs?
A9: Aging, the process of contaminant sequestration over time, influences the behavior of pyrene in soil. While the presence of NAPLs like this compound, HMN, toluene, and DMP initially enhances pyrene desorption, this compound can slow down the effects of aging on desorption rates. This implies that pyrene may become associated with the this compound phase, hindering its release and subsequent degradation [].
Q10: What are the environmental concerns associated with this compound?
A10: While this compound is biodegradable, some concerns exist regarding its environmental impact:
- Toxicity to aquatic organisms: this compound can harm aquatic life, and its release into water bodies should be minimized [].
- Persistence in sediments: this compound can persist in sediments for extended periods, especially in anaerobic conditions, potentially impacting benthic organisms [].
- Bioaccumulation: Although less prone to bioaccumulation than more hydrophobic compounds, this compound can still accumulate in organisms to some extent [].
Q11: What strategies can be used for the bioremediation of this compound-contaminated environments?
A11: Several bioremediation strategies can be employed to address this compound contamination:
- Biostimulation: Providing nutrients like nitrogen and phosphorus can stimulate the activity of indigenous hydrocarbon-degrading microorganisms, enhancing natural attenuation [].
- Bioaugmentation: Introducing specific this compound-degrading microbial strains can accelerate the degradation process, especially in environments with low indigenous degrader populations [].
- Use of surfactants: Applying surfactants at appropriate concentrations can increase this compound bioavailability, promoting its degradation by microorganisms [].
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